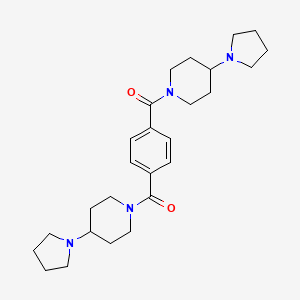

UNC1021

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-pyrrolidin-1-ylpiperidine-1-carbonyl)phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N4O2/c31-25(29-17-9-23(10-18-29)27-13-1-2-14-27)21-5-7-22(8-6-21)26(32)30-19-11-24(12-20-30)28-15-3-4-16-28/h5-8,23-24H,1-4,9-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWUTKCNKODAMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)N4CCC(CC4)N5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of UNC1021, an L3MBTL3 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lethal(3)malignant brain tumor-like protein 3 (L3MBTL3) is a methyl-lysine reader protein that plays a critical role in transcriptional regulation and protein stability. Its dysregulation has been implicated in various diseases, including cancer. UNC1021 is a small molecule inhibitor of L3MBTL3 that serves as a valuable chemical probe to elucidate the biological functions of this protein. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular activities, the signaling pathways it modulates, and the experimental protocols used for its characterization. While this compound is a potent inhibitor, this guide also incorporates data from its more potent analog, UNC1215, to provide a more complete understanding of the therapeutic potential of targeting L3MBTL3.

Introduction to L3MBTL3

L3MBTL3 is a member of the malignant brain tumor (MBT) family of proteins, which are characterized by the presence of MBT domains that recognize and bind to mono- and di-methylated lysine residues on histone and non-histone proteins. L3MBTL3 contains three such MBT domains and functions as a transcriptional repressor and an adaptor protein for the CRL4-DCAF5 E3 ubiquitin ligase complex. Through these functions, L3MBTL3 is involved in key cellular processes, including the regulation of the Notch signaling pathway and the ubiquitin-mediated degradation of several oncoproteins.

This compound: A Selective L3MBTL3 Inhibitor

This compound is a potent and selective small molecule inhibitor of L3MBTL3. Its mechanism of action is centered on its ability to competitively bind to the methyl-lysine binding pockets of the MBT domains of L3MBTL3, thereby preventing the recognition of its natural methylated substrates.

Biochemical Activity and Selectivity

This compound exhibits a high affinity for L3MBTL3. The inhibitory activity and selectivity of this compound and its more potent analog, UNC1215, have been characterized using various biochemical assays.

| Compound | Target | Assay Type | Value | Reference |

| This compound | L3MBTL3 | IC50 | 0.048 µM | [1] |

| UNC1215 | L3MBTL3 | IC50 | 40 nM | [2] |

| UNC1215 | L3MBTL3 | Kd | 120 nM | [2][3] |

| UNC1215 | L3MBTL1 | IC50 | >2 µM | [4] |

| UNC1215 | Other MBT proteins | Selectivity | >50-fold | [2][3] |

| UNC1215 | Other methyl-lysine readers | Selectivity | >100-fold | [2] |

Table 1: Biochemical Activity and Selectivity of this compound and UNC1215

The data demonstrates that these inhibitors are highly selective for L3MBTL3 over other members of the MBT family and a broad panel of other methyl-lysine reader domains.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of the methyl-lysine reading function of L3MBTL3's MBT domains. This inhibition disrupts the downstream functions of L3MBTL3, leading to significant cellular consequences.

Disruption of L3MBTL3-Substrate Interactions

By occupying the methyl-lysine binding pockets, this compound prevents L3MBTL3 from recognizing its methylated protein substrates. X-ray crystallography studies of the more potent analog UNC1215 bound to L3MBTL3 have revealed a unique 2:2 polyvalent mode of interaction, where two molecules of the inhibitor bridge two molecules of L3MBTL3, highlighting a potential dimerization-dependent recognition mechanism[3][5].

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the NOTCH pathway using γ-secretase inhibitor RO4929097 has limited antitumor activity in established glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Scholarly Article or Book Chapter | Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain | ID: mw22vd362 | Carolina Digital Repository [cdr.lib.unc.edu]

An In-depth Technical Guide to UNC1021 and its Target Protein L3MBTL3

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical probe UNC1021 and its primary target, the methyl-lysine reader protein L3MBTL3. This document details the biochemical and cellular activity of this compound and its more potent analog, UNC1215, outlines experimental protocols for their characterization, and explores the key signaling pathways involving L3MBTL3.

Introduction to L3MBTL3

L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and di-methylated lysine residues on histone tails, functioning as "readers" of the histone code. L3MBTL3 is involved in several critical cellular processes, including the regulation of gene expression, hematopoiesis, and protein stability.[1][2][3] Notably, it plays a role in the ubiquitin-dependent degradation of several non-histone proteins, including DNMT1, E2F1, and SOX2, by acting as an adapter to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex.[4][5][6] Furthermore, L3MBTL3 is a negative regulator of the Notch signaling pathway.[4][7] Dysregulation of L3MBTL3 has been implicated in various diseases, including cancer and multiple sclerosis.[2][7]

This compound and UNC1215: Chemical Probes for L3MBTL3

This compound was identified as a selective inhibitor of L3MBTL3 with a reported IC50 of 48 nM. Further structure-activity relationship (SAR) studies led to the development of UNC1215, a more potent and well-characterized chemical probe for L3MBTL3.[8] UNC1215 binds to L3MBTL3 with high affinity and competitively displaces mono- or di-methylated lysine-containing peptides.[9][10] It exhibits significant selectivity for L3MBTL3 over other MBT family members and a broad range of other methyl-lysine reader domains.[8][9] Due to its enhanced potency and extensive characterization, UNC1215 is often used as the primary tool compound to investigate the cellular functions of L3MBTL3.

Quantitative Data

The following tables summarize the binding affinities and selectivity of this compound and its more potent analog UNC1215 for L3MBTL3 and other related proteins.

Table 1: Binding Affinity of this compound and Analogs for L3MBTL3

| Compound | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| This compound | AlphaScreen | 48 | - | [11] |

| UNC1215 | AlphaScreen | 40 | - | [4][8] |

| UNC1215 | ITC | - | 120 | [4][8][12] |

| UNC1079 (Negative Control) | AlphaScreen | >50,000 | - | [8] |

Table 2: Selectivity Profile of UNC1215 Against MBT Family Proteins

| Target | Assay Type | IC50 (µM) | Selectivity (fold vs L3MBTL3) | Reference |

| L3MBTL3 | AlphaScreen | 0.04 | 1 | [8] |

| L3MBTL1 | AlphaScreen | >50 | >1250 | [8] |

| L3MBTL2 | AlphaScreen | >50 | >1250 | [8] |

| L3MBTL4 | AlphaScreen | >50 | >1250 | [8] |

| SCM | AlphaScreen | >50 | >1250 | [8] |

| SCMH1 | AlphaScreen | >50 | >1250 | [8] |

| SCML2 | AlphaScreen | >50 | >1250 | [8] |

Signaling Pathways

L3MBTL3 is a key regulator in multiple signaling pathways. The following diagrams illustrate its role in protein degradation and Notch signaling.

Caption: L3MBTL3-mediated protein degradation pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a chemical probe for the L3MBTL3 methyl-lysine reader domain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Notch signaling pathway - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

L3MBTL3 Methyl-lysine Binding Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethal(3) malignant brain tumor-like protein 3 (L3MBTL3) is a crucial epigenetic reader that recognizes and binds to mono- and di-methylated lysine residues on both histone and non-histone proteins.[1][2] Through its Malignant Brain Tumor (MBT) domains, L3MBTL3 functions as a transcriptional repressor and plays a pivotal role in several key cellular processes, including chromatin compaction, gene silencing, and protein degradation.[1][3] Its dysregulation has been implicated in various pathologies, including cancer and neurological disorders, making it an attractive target for therapeutic intervention. This technical guide provides a comprehensive overview of the L3MBTL3 methyl-lysine binding domain, its biochemical functions, its involvement in critical signaling pathways, and detailed experimental protocols for its study.

Core Function and Substrate Recognition

The primary function of the L3MBTL3 protein resides in its three MBT domains, which are responsible for recognizing and binding to mono- and di-methylated lysine residues.[4] This interaction is crucial for its role as a transcriptional repressor. L3MBTL3 exhibits a preference for lower methylation states and does not bind to tri-methylated or unmodified lysines.[4]

Histone Binding

L3MBTL3 directly interacts with methylated histone tails, contributing to the regulation of chromatin structure and gene expression. While specific quantitative binding data for L3MBTL3 with a wide array of histone peptides is still emerging, studies on its close homolog L3MBTL1, which shares a high degree of sequence and structural similarity in the MBT domains, provide valuable insights into its binding affinities. The affinity of MBT domains for mono- and di-methylated histone peptides is typically in the micromolar range.[4]

Non-Histone Substrate Recognition and Ubiquitin-Dependent Degradation

A critical function of L3MBTL3 is to act as an adaptor protein that targets methylated non-histone proteins for proteasomal degradation. L3MBTL3 recognizes and binds to specific mono-methylated lysine residues on substrates such as SOX2, DNMT1, and E2F1.[5][6][7] Upon binding, L3MBTL3 recruits the CRL4-DCAF5 E3 ubiquitin ligase complex, which then polyubiquitinates the substrate, marking it for degradation by the proteasome.[5][8][9] This mechanism is crucial for regulating the protein stability and turnover of key cellular factors involved in processes like stem cell pluripotency and cell cycle control.[5][7][10]

Quantitative Data on L3MBTL3 Interactions

Precise quantitative measurements are essential for understanding the binding dynamics of L3MBTL3. The following tables summarize the available quantitative data for the interaction of L3MBTL3 and its homolog L3MBTL1 with various ligands.

| Ligand | Protein | Affinity (Kd) | Method | Reference |

| UNC1215 | L3MBTL3 | 120 nM | ITC | [11][12] |

| H4K20me2 peptide | L3MBTL3 (dimer) | 14.1 µM | AlphaScreen | [13] |

Table 1: Binding Affinities of L3MBTL3. Dissociation constants (Kd) for the chemical probe UNC1215 and a di-methylated histone H4 peptide with L3MBTL3.

| Histone Peptide | L3MBTL1 Kd (µM) for me1 | L3MBTL1 Kd (µM) for me2 |

| H1.4K26 | 12 ± 2 | 10 ± 2 |

| H3K4 | 2.5 ± 0.5 | 30 ± 4 |

| H3K9 | 10 ± 2 | 22 ± 4 |

| H3K27 | 12 ± 2 | 25 ± 4 |

| H3K36 | 18 ± 3 | 40 ± 7 |

| H4K20 | 6 ± 2 | 43 ± 6 |

Table 2: Binding Affinities of L3MBTL1 to Methylated Histone Peptides. Dissociation constants (Kd) for the interaction of the L3MBTL1 MBT domains with various mono- and di-methylated histone peptides, as determined by isothermal titration calorimetry (ITC).[14] Due to the high homology, these values serve as a strong proxy for L3MBTL3 binding affinities.

Signaling Pathways Involving L3MBTL3

L3MBTL3 is a key player in at least two major signaling pathways: the Notch signaling pathway and the ubiquitin-dependent protein degradation pathway.

Role in the Notch Signaling Pathway

In the absence of a Notch signal, L3MBTL3 acts as a corepressor for the transcription factor RBPJ (also known as CSL).[14][15][16] L3MBTL3 is recruited by RBPJ to the enhancers of Notch target genes.[15] Subsequently, L3MBTL3 recruits the lysine-specific demethylase 1A (KDM1A/LSD1), which removes activating H3K4me2 marks, leading to transcriptional repression of Notch target genes like HES1 and HEY2.[14][15] This repressive complex is crucial for maintaining the "off" state of the Notch pathway.

Figure 1: L3MBTL3-mediated repression of Notch signaling.

Ubiquitin-Dependent Protein Degradation Pathway

L3MBTL3 acts as a reader of mono-methylated lysine marks on non-histone proteins, thereby targeting them for degradation. The methyltransferase SET7/SETD7 first mono-methylates a specific lysine residue on a substrate protein (e.g., SOX2, DNMT1).[5][9] L3MBTL3 then recognizes and binds to this methylated lysine. This binding event serves as a platform to recruit the CRL4-DCAF5 E3 ubiquitin ligase complex.[5][6][8][9] The CRL4-DCAF5 complex then polyubiquitinates the substrate, leading to its recognition and degradation by the 26S proteasome.[5][9]

Figure 2: L3MBTL3 in ubiquitin-dependent protein degradation.

Experimental Protocols

Detailed and robust experimental protocols are critical for the accurate study of L3MBTL3 function. The following sections provide methodologies for key experiments.

Chromatin Immunoprecipitation (ChIP) for L3MBTL3

This protocol is adapted for studying L3MBTL3 occupancy at specific genomic loci in a cell line such as U87-MG glioblastoma cells.[17][18]

Materials:

-

U87-MG cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and 1% Penicillin/Streptomycin

-

37% Formaldehyde

-

1.25 M Glycine

-

PBS (phosphate-buffered saline)

-

Cell lysis buffer (e.g., SimpleChIP® Universal Sonication Chromatin IP Kit, Cell Signaling Technology)

-

Protease inhibitor cocktail

-

Anti-L3MBTL3 antibody (ChIP-grade)

-

Normal Rabbit IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers with increasing salt concentrations

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR primers for target and control regions

Procedure:

-

Cell Culture and Cross-linking:

-

Culture U87-MG cells to ~80-90% confluency.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Wash the cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Harvest the cells and lyse them according to the manufacturer's protocol of the chosen ChIP kit.

-

Sonicate the chromatin to an average fragment size of 200-1000 bp. The optimal sonication conditions should be determined empirically.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody or a normal rabbit IgG control.

-

Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads using an elution buffer.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating the eluted chromatin with Proteinase K at 65°C for at least 6 hours.

-

Purify the DNA using a standard DNA purification kit.

-

-

Analysis:

-

Quantify the enrichment of specific DNA sequences using qPCR with primers for target gene promoters (e.g., HES1, HEY2) and a negative control region.

-

Co-Immunoprecipitation (Co-IP) of L3MBTL3 and Interacting Proteins

This protocol is designed to validate the interaction between L3MBTL3 and a putative binding partner, such as RBPJ.[6][19]

Materials:

-

Cells expressing tagged or endogenous L3MBTL3 and the interacting protein.

-

Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors).

-

Anti-L3MBTL3 antibody or antibody against the tag.

-

Control IgG.

-

Protein A/G agarose or magnetic beads.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Lyse the cells in Co-IP lysis buffer on ice for 30 minutes.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the pre-cleared lysate with the specific antibody (anti-L3MBTL3 or anti-tag) or control IgG overnight at 4°C.

-

Add Protein A/G beads and incubate for 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads 3-5 times with Co-IP wash buffer.

-

Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform Western blotting with antibodies against L3MBTL3 and the putative interacting protein.

-

GST Pull-Down Assay

This in vitro assay is used to confirm a direct interaction between L3MBTL3 and a partner protein, for example, DCAF5.[7][20]

Materials:

-

Purified GST-tagged L3MBTL3 and a purified "prey" protein (e.g., His-tagged DCAF5).

-

Glutathione-sepharose beads.

-

Pull-down buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors).

-

Wash buffer (same as pull-down buffer).

-

Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl, pH 8.0).

Procedure:

-

Bait Protein Immobilization:

-

Incubate purified GST-L3MBTL3 with glutathione-sepharose beads for 1-2 hours at 4°C.

-

Wash the beads to remove unbound protein.

-

-

Interaction:

-

Incubate the beads with the immobilized GST-L3MBTL3 with the purified prey protein for 2-4 hours at 4°C.

-

-

Washes and Elution:

-

Wash the beads extensively with wash buffer.

-

Elute the protein complexes with elution buffer.

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting for the prey protein.

-

Experimental and Logical Workflows

Visualizing experimental and logical workflows can aid in the design and execution of research projects focused on L3MBTL3.

Figure 3: A representative experimental workflow.

Conclusion

L3MBTL3 is a multifaceted epigenetic regulator with critical roles in gene silencing and protein stability. Its ability to specifically recognize mono- and di-methylated lysines through its MBT domains places it at the crossroads of chromatin biology and cellular signaling. The detailed understanding of its function, binding specificities, and involvement in pathways such as Notch signaling and ubiquitin-mediated proteolysis opens up new avenues for targeted drug discovery. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to further elucidate the complex biology of L3MBTL3 and its potential as a therapeutic target in various diseases.

References

- 1. Optimized protocols for chromatin immunoprecipitation of exogenously expressed epitope-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Anti-L3MBTL3 antibody (ab68117) | Abcam [abcam.com]

- 4. L3MBTL1 recognition of mono- and dimethylated histones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-L3MBTL3 antibody (ab99928) | Abcam [abcam.com]

- 6. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting DCAF5 suppresses SMARCB1-mutant cancer via stabilizing SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-L3MBTL3 Human Protein Atlas Antibody [atlasantibodies.com]

- 12. Anti-L3MBTL3 Antibody (A10103) | Antibodies.com [antibodies.com]

- 13. The L3MBTL3 methyl-lysine reader domain functions as a dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structural Basis for Lower Lysine Methylation State-Specific Readout by MBT Repeats of L3MBTL1 and an Engineered PHD Finger - PMC [pmc.ncbi.nlm.nih.gov]

- 15. novusbio.com [novusbio.com]

- 16. Lysine Methylation-Dependent Proteolysis by the Malignant Brain Tumor (MBT) Domain Proteins [mdpi.com]

- 17. Unique genome-wide map of TCF4 and STAT3 targets using ChIP-seq reveals their association with new molecular subtypes of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. thno.org [thno.org]

- 19. embopress.org [embopress.org]

- 20. Protocol for GST Pull Down - Creative Proteomics [creative-proteomics.com]

The Role of L3MBTL3 in Transcriptional Repression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lethal (3) malignant brain tumor-like 3 (L3MBTL3) is a member of the Polycomb group (PcG) of proteins, functioning as a critical transcriptional repressor through its ability to recognize methylated lysine residues on histone and non-histone proteins.[1][2] This technical guide provides an in-depth overview of the core mechanisms of L3MBTL3-mediated transcriptional repression, its key interaction partners, and its role in significant signaling pathways. Detailed experimental protocols for studying L3MBTL3 function are provided, alongside a quantitative summary of its interaction affinities. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting L3MBTL3 and its associated pathways.

Core Mechanisms of L3MBTL3-Mediated Transcriptional Repression

L3MBTL3 is a chromatin-interacting transcriptional repressor belonging to the malignant brain tumor (MBT) family.[1][3][4] Its primary function is to act as a "reader" of mono- and dimethylated lysine residues on histone tails, a key post-translational modification associated with gene silencing.[2][5] The three MBT domains of L3MBTL3 are responsible for this specific recognition.[2][5]

The repressive function of L3MBTL3 is multifaceted and involves several key mechanisms:

-

Histone Binding and Chromatin Compaction: L3MBTL3 recognizes and binds to mono- and dimethylated lysine residues on histones, contributing to chromatin compaction and the establishment of a repressive chromatin state.[6] This action is a hallmark of Polycomb group proteins, which maintain the transcriptionally silent state of genes.[7][8]

-

Recruitment of Co-repressors: L3MBTL3 acts as a scaffold to recruit other repressive proteins and complexes to target gene loci. A critical interaction is with the histone demethylase KDM1A (also known as LSD1), which removes activating histone marks (H3K4me1/2), further enforcing transcriptional silencing.[9]

-

Regulation of Non-Histone Proteins: Beyond its role in chromatin modification, L3MBTL3 is involved in the ubiquitin-dependent degradation of several methylated non-histone proteins. It functions as an adaptor protein, recruiting the CRL4-DCAF5 E3 ubiquitin ligase complex to its methylated targets, leading to their proteasomal degradation.[9][10][11] Key substrates of this pathway include SOX2, DNMT1, and E2F1.[9][10][11]

Key Interaction Partners and Signaling Pathways

The transcriptional repressive functions of L3MBTL3 are mediated through its interactions with a network of proteins. These interactions are central to its role in various signaling pathways, most notably the Notch signaling pathway.

The L3MBTL3-RBPJ Interaction in Notch Signaling

L3MBTL3 is a negative regulator of Notch target genes.[9][12] It physically and functionally interacts with the transcription factor RBPJ (Recombination Signal Binding Protein for Immunoglobulin Kappa J Region), a key downstream effector of the Notch pathway.[1][12][13] In the absence of a Notch signal, RBPJ acts as a transcriptional repressor. L3MBTL3 is recruited by RBPJ to the enhancers of Notch target genes, where it facilitates transcriptional repression.[13] This repression is mediated, at least in part, by the recruitment of the histone demethylase KDM1A.[9][14] Upon activation of the Notch pathway, the Notch intracellular domain (NICD) translocates to the nucleus and displaces L3MBTL3 from RBPJ, converting RBPJ into a transcriptional activator.[1]

dot

The L3MBTL3-CRL4-DCAF5 E3 Ubiquitin Ligase Complex

L3MBTL3 plays a crucial role in protein degradation by acting as a substrate receptor for the CRL4-DCAF5 E3 ubiquitin ligase complex.[9][10] L3MBTL3 recognizes and binds to methylated non-histone proteins, thereby recruiting the E3 ligase to catalyze their ubiquitination and subsequent degradation by the proteasome.[10][11] This mechanism is a key regulatory step for several important cellular proteins.

dot

Quantitative Data on L3MBTL3 Interactions

The binding affinities of L3MBTL3 with its key partners have been quantified, providing insights into the dynamics of these interactions.

| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |

| L3MBTL3 (31-70) and RBPJ (53-474) | Isothermal Titration Calorimetry (ITC) | 0.45 µM | [1] |

| L3MBTL3 (1-523) and RBPJ | Isothermal Titration Calorimetry (ITC) | 1.9 µM | [7][12] |

| L3MBTL3 (1-197) and RBPJ | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [7][12] |

| L3MBTL3 (52-70 peptide) and RBPJ (53-474) | Isothermal Titration Calorimetry (ITC) | 0.92 µM | [9][12] |

| UNC1215 and L3MBTL3 | Not specified | 120 nM | [15] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for L3MBTL3

This protocol is for determining the genomic loci occupied by L3MBTL3.

-

Cell Cross-linking:

-

Grow cells to 80-90% confluency.

-

Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Cell Lysis and Chromatin Shearing:

-

Lyse cells in a suitable lysis buffer containing protease inhibitors.

-

Sonciate the chromatin to an average fragment size of 200-500 bp.

-

-

Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-L3MBTL3 antibody or an isotype control IgG.

-

Add Protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

-

Analysis:

dot

Co-immunoprecipitation (Co-IP) for L3MBTL3 Interaction Partners

This protocol is for identifying proteins that interact with L3MBTL3 in vivo.

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[20]

-

-

Immunoprecipitation:

-

Pre-clear the lysate with Protein A/G beads.

-

Incubate the lysate with an anti-L3MBTL3 antibody or an isotype control IgG.

-

Add Protein A/G beads to capture the immune complexes.

-

-

Washes and Elution:

-

Wash the beads with lysis buffer to remove non-specific binders.

-

Elute the protein complexes from the beads.

-

-

Analysis:

Luciferase Reporter Assay for L3MBTL3 Repressive Activity

This assay is used to quantify the transcriptional repressive activity of L3MBTL3 on a specific promoter.

-

Plasmid Construction:

-

Clone the promoter of a known L3MBTL3 target gene upstream of a luciferase reporter gene.

-

Prepare an expression vector for L3MBTL3.

-

-

Transfection:

-

Co-transfect cells with the luciferase reporter plasmid, the L3MBTL3 expression plasmid (or an empty vector control), and a Renilla luciferase plasmid for normalization.

-

-

Cell Lysis and Luciferase Assay:

-

Lyse the cells 24-48 hours post-transfection.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

-

Data Analysis:

L3MBTL3 in Disease and as a Therapeutic Target

Given its role in fundamental cellular processes like transcriptional regulation and protein stability, dysregulation of L3MBTL3 has been implicated in various diseases, particularly cancer.

-

Cancer: L3MBTL3 has been identified as a tumor suppressor in medulloblastoma.[13] Conversely, in gastric cancer, high expression of L3MBTL3 is associated with a poor prognosis.[2] These context-dependent roles highlight the complexity of L3MBTL3 function in different cellular environments.

-

Drug Development: The development of small molecule inhibitors targeting the methyl-lysine reading function of MBT domain proteins is an active area of research.[15] UNC1215 is a potent and selective chemical probe for L3MBTL3, which can be used to further investigate its biological functions and validate it as a potential drug target.[15]

Conclusion

L3MBTL3 is a key transcriptional repressor with diverse functions in chromatin modification and the regulation of protein stability. Its intricate interactions with partners like RBPJ and the CRL4-DCAF5 E3 ligase complex place it at the crossroads of crucial signaling pathways, including the Notch pathway. The detailed understanding of its molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is essential for elucidating its role in health and disease and for the development of novel therapeutic strategies targeting this multifaceted protein.

References

- 1. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L3MBTL3 L3MBTL histone methyl-lysine binding protein 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. Targeting DCAF5 suppresses SMARCB1-mutant cancer via stabilizing SWI/SNF - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Proteolysis of methylated SOX2 protein is regulated by L3MBTL3 and CRL4DCAF5 ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. L3MBTL histone methyl-lysine binding protein 3 | Methyllysine reader proteins | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 17. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. Easy detection of chromatin binding proteins by the histone association assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. antibodiesinc.com [antibodiesinc.com]

- 21. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 22. bitesizebio.com [bitesizebio.com]

- 23. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]

- 24. An optimized co-immunoprecipitation protocol for the analysis of endogenous protein-protein interactions in cell lines using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Luciferase-based reporter to monitor the transcriptional activity of the SIRT3 promoter - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. biotium.com [biotium.com]

The Emergence of UNC1021 (VT1021): A First-in-Class Modulator of the Tumor Microenvironment

Cambridge, MA - The landscape of oncology is perpetually evolving, with a growing emphasis on therapies that harness the body's own immune system and manipulate the complex tumor microenvironment (TME). Within this paradigm, a novel cyclic peptide, initially designated UNC1021 and now clinically developed as VT1021, has emerged as a promising first-in-class therapeutic agent. This technical guide provides an in-depth overview of the discovery and initial characterization of VT1021, detailing its mechanism of action, preclinical validation, and early clinical findings.

Introduction to VT1021

VT1021 is a synthetic cyclic pentapeptide derived from prosaposin (Psap), a naturally occurring glycoprotein.[1][2][3] Its primary mechanism of action is the induction of thrombospondin-1 (TSP-1) expression, a potent endogenous anti-tumor and anti-angiogenic protein.[1][4][5] By stimulating TSP-1 production, VT1021 effectively reprograms the TME from an immunosuppressive to an immune-active state, thereby inhibiting tumor growth and progression.[5][6][7]

Mechanism of Action: Reprogramming the Tumor Microenvironment

The anti-tumor activity of VT1021 is multifaceted, stemming from the downstream effects of TSP-1 induction. VT1021 binds to myeloid-derived suppressor cells (MDSCs) within the TME, stimulating them to produce and secrete TSP-1.[2][8][9][10] This localized increase in TSP-1 concentration orchestrates a cascade of anti-cancer effects:

-

Inhibition of Angiogenesis: TSP-1 is a well-established inhibitor of new blood vessel formation, a process critical for tumor growth and metastasis.[4]

-

Induction of Apoptosis: TSP-1, through its interaction with the CD36 receptor on tumor and endothelial cells, can directly induce programmed cell death (apoptosis).[2][8][11]

-

Immune Checkpoint Blockade: TSP-1 binds to the CD47 receptor, a "don't eat me" signal often overexpressed on cancer cells. This interaction blocks the CD47-SIRPα pathway, thereby promoting phagocytosis of tumor cells by macrophages.[2][8][10]

-

Macrophage Repolarization: VT1021 promotes the conversion of immunosuppressive M2 macrophages to an anti-tumoral M1 phenotype.[2][12]

-

T-Cell Activation: The reprogrammed TME fosters the activation and infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.[2]

The following diagram illustrates the proposed signaling pathway of VT1021:

Preclinical Characterization

Preclinical studies in various animal models have demonstrated the potent anti-tumor activity of VT1021. Systemic administration of VT1021 led to tumor regression at both primary and metastatic sites.[1][3] These studies were crucial in establishing the foundational evidence for its mechanism of action and therapeutic potential, paving the way for clinical investigation.

Clinical Development: Phase I Trial

VT1021 has been evaluated in a Phase I, open-label, multicenter clinical trial (NCT03364400) in patients with advanced solid tumors.[13][14] The study consisted of a dose-escalation phase followed by a dose-expansion phase.

Study Design and Objectives

The primary objective of the dose-escalation phase was to determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of VT1021.[8][9] Secondary objectives included assessing the pharmacokinetic (PK) profile and preliminary anti-tumor activity.[9][15] The dose-expansion phase aimed to further evaluate the safety and efficacy in specific tumor cohorts, including glioblastoma, pancreatic cancer, ovarian cancer, and triple-negative breast cancer.[13][14]

The experimental workflow for the Phase I trial is depicted below:

Safety and Tolerability

VT1021 was found to be safe and well-tolerated across all dose levels tested.[1][5][7] The most frequently reported drug-related adverse events were mild to moderate and included fatigue, nausea, and infusion-related reactions.[8][9][15] No dose-limiting toxicities were observed.[8][9][15]

Pharmacokinetics

Pharmacokinetic analyses revealed that the exposure to VT1021 increased proportionally with the dose up to 8.8 mg/kg.[8][9][15]

Clinical Activity

Promising single-agent clinical activity was observed, particularly in patients with recurrent glioblastoma (rGBM).[5][7] In the dose-expansion phase, the overall disease control rate (DCR) for rGBM patients was 45%.[5][7] This included complete responses (CR), partial responses (PR), and stable disease (SD).[8] The recommended Phase 2 dose (RP2D) was established at 11.8 mg/kg administered intravenously twice weekly.[8][9][15]

Table 1: Summary of VT1021 Phase I Clinical Trial Data

| Parameter | Finding | Reference(s) |

| Trial Identifier | NCT03364400 | [13][14] |

| Patient Population | Advanced Solid Tumors | [13][14] |

| Dose Range | 0.5 - 15.6 mg/kg | [8][9][15] |

| Recommended Phase 2 Dose (RP2D) | 11.8 mg/kg | [8][9][15] |

| Most Common Adverse Events | Fatigue, Nausea, Infusion-related reactions | [8][9][15] |

| Disease Control Rate (rGBM) | 45% | [5][7] |

Biomarker Analysis

Biomarker studies from the Phase I trial confirmed the mechanism of action of VT1021 in a clinical setting.[6] Analysis of peripheral blood and tumor biopsy samples showed induction of TSP-1 following VT1021 treatment.[6][11] Furthermore, evidence of TME remodeling was observed, including an increased ratio of CD8+ T cells to regulatory T cells, and a shift in macrophage polarization from M2 to M1.[6]

Future Directions

The promising results from the initial characterization and Phase I clinical trial of VT1021 have led to its advancement into a Phase II/III clinical study in glioblastoma (NCT03970447).[5][7] Further investigations will continue to explore the full therapeutic potential of this novel TME modulator, both as a monotherapy and in combination with other anti-cancer agents.

Conclusion

This compound (VT1021) represents a significant advancement in the field of immuno-oncology. Its unique mechanism of action, centered on the induction of thrombospondin-1 and the subsequent reprogramming of the tumor microenvironment, offers a novel approach to cancer therapy. The initial characterization and early clinical data demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in challenging indications like glioblastoma. As VT1021 progresses through further clinical development, it holds the potential to become a valuable new treatment modality for patients with advanced cancers.

References

- 1. Vigeo Therapeutics Presents Preliminary Results from Its Phase 1 Open Label Trial of VT1021 in Patients with Advanced Solid Tumors at ASCO - BioSpace [biospace.com]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. Glioblastoma (GBM) - VT1021 Demonstrates Promising Results - TRIAL-IN Pharma [trial-in.com]

- 5. Phase 1 dose expansion and biomarker study assessing first-in-class tumor microenvironment modulator VT1021 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 8. VT-1021 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Vigeo Therapeutics Provides Clinical Update on VT1021 Treatment of GBM Expansion Patient - BioSpace [biospace.com]

- 11. vigeotx.com [vigeotx.com]

- 12. researchgate.net [researchgate.net]

- 13. bionews.com [bionews.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. First-in-human phase I dose escalation trial of the first-in-class tumor microenvironment modulator VT1021 in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

L3MBTL3: A Comprehensive Technical Guide to a Novel Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lethal (3) malignant brain tumor-like 3 (L3MBTL3) is a member of the Polycomb group (PcG) of proteins, functioning as a transcriptional repressor by recognizing and binding to mono- and dimethylated lysine residues on histone tails.[1][2][3] This epigenetic reader plays a complex and often contradictory role in oncogenesis, acting as both a promoter and a suppressor of cancer depending on the cellular context. Its dysregulation has been implicated in a variety of malignancies, including breast, gastric, lung, and hematopoietic cancers, making it an increasingly compelling target for therapeutic intervention. This document provides an in-depth technical overview of L3MBTL3, summarizing its role in key cancer-related signaling pathways, presenting quantitative data on its expression and prognostic significance, detailing relevant experimental protocols, and exploring its potential as a druggable target.

The Dual Role of L3MBTL3 in Cancer

L3MBTL3's function in cancer is highly context-dependent, exhibiting both oncogenic and tumor-suppressive activities.

Oncogenic Functions

In several cancer types, elevated L3MBTL3 expression is associated with aggressive disease and poor patient outcomes.

-

Breast Cancer: L3MBTL3 promotes epithelial-mesenchymal transition (EMT), migration, invasion, and metastasis.[4] Mechanistically, it interacts with the transcription factor STAT3, recruiting it to the SNAIL promoter to drive its expression.[4][5] High L3MBTL3 expression is positively correlated with metastasis and poor prognosis in breast cancer patients.[4]

-

Gastric Cancer (GC): L3MBTL3 is significantly upregulated in GC tissues, which correlates with shortened survival time and advanced TNM staging.[1][6] It is implicated in regulating the tumor immune microenvironment by promoting the infiltration of macrophages and their polarization from an M1 to an M2 phenotype.[1][7]

-

Acute Myeloid Leukemia (AML): In AML, L3MBTL3 acts as a repressor of the Notch signaling pathway.[8] The inhibition of L3MBTL3 is hypothesized to "de-repress" Notch signaling, which can impair the proliferation of AML cells, suggesting a therapeutic benefit.[8]

-

Other Cancers: High expression of L3MBTL3 is also associated with a poorer prognosis in cervical and lung cancer.[1][6]

Tumor Suppressive Functions

Conversely, L3MBTL3 can also function as a tumor suppressor.

-

Medulloblastoma (MB): Deletions of the L3MBTL3 locus are observed in WNT and Group 3 medulloblastoma.[9] L3MBTL3 interacts with RBPJ, a key cofactor of the NOTCH signaling pathway, to repress the expression of NOTCH target genes.[9] This suggests a tumor suppressor role, where its loss leads to aberrant activation of NOTCH signaling, contributing to tumorigenesis.[9]

Quantitative Data Summary

Table 1: L3MBTL3 mRNA Expression in Human Cancers (TCGA Database)

| Cancer Type | Abbreviation | Expression Status vs. Normal Tissue |

| Cholangiocarcinoma | CHOL | Upregulated[1][6] |

| Colon Adenocarcinoma | COAD | Upregulated[1][6] |

| Esophageal Carcinoma | ESCA | Upregulated[1][6] |

| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[1][6] |

| Lung Adenocarcinoma | LUAD | Upregulated[1][6] |

| Lung Squamous Cell Carcinoma | LUSC | Upregulated[1] |

| Prostate Adenocarcinoma | PRAD | Upregulated[1][6] |

| Stomach Adenocarcinoma (Gastric Cancer) | STAD | Upregulated[1][6] |

| Breast Invasive Carcinoma | BRCA | Downregulated[6] |

| Kidney Chromophobe | KICH | Downregulated[6] |

| Thyroid Carcinoma | THCA | Downregulated[6] |

| Uterine Corpus Endometrial Carcinoma | UCEC | Downregulated[6] |

Table 2: Prognostic Significance of L3MBTL3 Expression

| Cancer Type | Abbreviation | High L3MBTL3 Expression Correlation |

| Gastric Cancer | STAD | Poorer Prognosis[1] |

| Cervical Cancer | CESC | Poorer Prognosis[1] |

| Lung Cancer | LUAD | Poorer Prognosis[1] |

| Cholangiocarcinoma | CHOL | Better Prognosis[1] |

| Kidney Cancer | KIRC | Better Prognosis[1] |

Table 3: Functional Effects of L3MBTL3 Modulation in Cancer Cells

| Cell Line | Cancer Type | Modulation | Observed Effect |

| MCF7 | Breast Cancer | Overexpression | Increased migration, induction of mesenchymal phenotype[4] |

| MDA-MB-231 | Breast Cancer | Knockout | Inhibited migration and invasion, induction of epithelial-like morphology[4] |

| SUM159PT | Breast Cancer | Knockout | Inhibited migration and invasion, induction of epithelial-like morphology[4] |

| 4T1 (mouse) | Breast Cancer | Knockdown | Reduced lung metastasis in vivo[4][10] |

| H1299, HepG2 | Lung, Liver Cancer | Overexpression | Decreased HIF-1α protein levels under hypoxia[11] |

| DAOY | Medulloblastoma | Expression | Inhibited cell growth[9] |

Signaling Pathways and Mechanisms of Action

L3MBTL3 exerts its influence through various signaling pathways, primarily involving transcriptional regulation and protein-protein interactions.

L3MBTL3-STAT3-SNAIL Axis in Breast Cancer Metastasis

In breast cancer, L3MBTL3 collaborates with STAT3 to drive metastasis. L3MBTL3 physically interacts with STAT3 and facilitates its recruitment to the promoter of the EMT-inducing transcription factor, SNAIL, thereby upregulating SNAIL expression.[4][5] This leads to the loss of epithelial characteristics and the gain of a mesenchymal phenotype, promoting cell migration and invasion.[4]

L3MBTL3-RBPJ-NOTCH Pathway in Medulloblastoma

In medulloblastoma, L3MBTL3 acts as a transcriptional repressor within the NOTCH pathway. It is recruited by the key NOTCH cofactor RBPJ to the enhancers of NOTCH target genes, where it represses their expression.[9] The loss or deletion of L3MBTL3 leads to the "de-repression" of these target genes, promoting cell growth and contributing to tumorigenesis.[9]

Regulation of the Tumor Immune Microenvironment

In gastric cancer, L3MBTL3 influences the tumor microenvironment (TME). Its high expression is correlated with an increased infiltration of macrophages.[1] Furthermore, L3MBTL3 appears to promote the polarization of these macrophages from a tumor-suppressing M1 phenotype to a tumor-promoting M2 phenotype, potentially via the CXCL12-CXCR4 axis.[1][7] This shift contributes to immunosuppression, angiogenesis, and metastasis.[7]

Role in Hypoxia and HIF-1α Regulation

L3MBTL3 is involved in a negative feedback loop regulating the cellular response to hypoxia. Under hypoxic conditions, L3MBTL3 expression is induced by HIF-1α. In turn, L3MBTL3 downregulates the protein level of HIF-1α, fine-tuning the hypoxic response.[11] This regulation is thought to occur via methylation-dependent protein degradation, where L3MBTL3 may recruit a ubiquitin ligase to target HIF-1α for proteasomal degradation.[11]

L3MBTL3 as a Therapeutic Target

The critical roles of L3MBTL3 in driving cancer progression and its druggable nature as a methyl-lysine "reader" protein make it an attractive therapeutic target.

Therapeutic Rationale

-

Targeting Metastasis: In cancers where L3MBTL3 is oncogenic, such as breast cancer, inhibiting its function could disrupt the L3MBTL3-STAT3 interaction, downregulate SNAIL, and suppress EMT and metastasis.

-

Reactivating Tumor Suppressor Pathways: In AML, inhibiting L3MBTL3 could reactivate the Notch signaling pathway, leading to decreased proliferation of leukemic cells.[8]

-

Modulating the TME: Targeting L3MBTL3 in gastric cancer could potentially reverse the immunosuppressive M2 macrophage polarization, making tumors more susceptible to immunotherapy.

Drug Development Strategies

-

Small Molecule Inhibitors: The development of UNC1215, a potent and selective chemical probe, has demonstrated that the methyl-lysine binding pockets of L3MBTL3's MBT domains are druggable.[12][13] UNC1215 competitively displaces histone peptides and has been used to identify new L3MBTL3 interactions, such as with BCLAF1.[12] Further development of small molecules with improved potency and selectivity is a promising avenue for therapeutic intervention.

-

Targeted Protein Degradation: Proteolysis-Targeting Chimeras (PROTACs) that recruit L3MBTL3 are being explored as a novel therapeutic strategy.[14] These molecules could potentially be designed to bring L3MBTL3 into proximity with a specific oncoprotein, leading to that oncoprotein's ubiquitination and degradation.

Key Experimental Protocols

Investigating the function and therapeutic potential of L3MBTL3 involves a range of molecular and cellular biology techniques.

Analysis of L3MBTL3 Expression and Localization

-

Immunohistochemistry (IHC): Used to determine the protein expression levels and localization of L3MBTL3 in clinical tumor tissues and their normal counterparts.

-

Protocol Outline:

-

Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed (e.g., using citrate buffer at high temperature).

-

Sections are blocked to prevent non-specific antibody binding.

-

Incubation with a primary antibody specific to L3MBTL3.

-

Incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection using a chromogenic substrate (e.g., DAB).

-

Counterstaining (e.g., with hematoxylin) and mounting.

-

Scoring is typically performed based on staining intensity and the percentage of positive cells (H-score).[4]

-

-

Functional Analysis in Cell Lines

-

Cell Culture and Genetic Manipulation:

-

Cell Lines: MCF7, MDA-MB-231, SUM159PT (breast cancer), 4T1 (mouse mammary carcinoma), DAOY (medulloblastoma).[4][9]

-

Overexpression: Transfection with plasmids encoding full-length L3MBTL3 cDNA.

-

Knockdown/Knockout: Use of siRNAs for transient knockdown or CRISPR/Cas9 technology for stable knockout cell lines.[4]

-

-

Migration and Invasion Assays:

-

Methodology (Transwell Assay):

-

Cells (e.g., L3MBTL3-knockout vs. control) are seeded in the upper chamber of a Transwell insert (with or without Matrigel for invasion).

-

The lower chamber contains a chemoattractant (e.g., serum).

-

After incubation, non-migrated cells on the top surface of the membrane are removed.

-

Migrated/invaded cells on the bottom surface are fixed, stained (e.g., with crystal violet), and quantified by counting under a microscope.[4]

-

-

Elucidating Molecular Mechanisms

-

Co-Immunoprecipitation (Co-IP): To validate protein-protein interactions (e.g., L3MBTL3 and STAT3).

-

Protocol Outline:

-

Lyse cells to release proteins while maintaining interactions.

-

Incubate cell lysate with an antibody against the "bait" protein (e.g., L3MBTL3).

-

Use protein A/G beads to pull down the antibody-bait protein complex.

-

Wash beads to remove non-specifically bound proteins.

-

Elute the protein complexes from the beads.

-

Analyze the eluate for the presence of the "prey" protein (e.g., STAT3) by Western blotting.[4]

-

-

-

RNA-sequencing (RNA-seq) and Gene Set Enrichment Analysis (GSEA): To identify global changes in gene expression and affected pathways following L3MBTL3 modulation. GSEA can reveal enrichment of specific gene signatures, such as those for EMT or the IL6-JAK-STAT3 pathway.[4]

Conclusion and Future Perspectives

L3MBTL3 is a multifaceted epigenetic regulator with a distinct, context-dependent role in cancer. Its function as a driver of metastasis in breast cancer and a modulator of the immune microenvironment in gastric cancer highlights its potential as a high-value therapeutic target. Conversely, its tumor-suppressive role in medulloblastoma underscores the need for a nuanced, cancer-type-specific approach to therapeutic development.

Future research should focus on:

-

Developing Clinical-Grade Inhibitors: Translating chemical probes like UNC1215 into potent, selective, and bioavailable drugs for clinical trials.

-

Elucidating Upstream Regulation: Understanding the mechanisms that lead to the dysregulation of L3MBTL3 expression in different cancers.

-

Exploring Combination Therapies: Investigating the synergistic potential of L3MBTL3 inhibitors with existing treatments, such as chemotherapy, targeted therapy, and immunotherapy.

-

Biomarker Development: Identifying reliable biomarkers to stratify patients who are most likely to respond to L3MBTL3-targeted therapies.

The continued exploration of L3MBTL3's complex biology will undoubtedly pave the way for innovative therapeutic strategies, offering new hope for patients with a range of malignancies.

References

- 1. L3MBTL3 Is a Potential Prognostic Biomarker and Correlates with Immune Infiltrations in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 3. The L3MBTL3 Methyl-Lysine Reader Domain Functions As a Dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. L3MBTL3 and STAT3 collaboratively upregulate SNAIL expression to promote metastasis in female breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scilit.com [scilit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. L3MBTL3, A Therapeutic Target in Acute Myeloid Leukemia — B+ | Fighting Childhood Cancer [bepositive.org]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. L3MBTL3 is induced by HIF-1α and fine tunes the HIF-1α degradation under hypoxia in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. New chemical probe provides tool to investigate role of malignant brain tumor domains in chromatin structure and regulation - UNC Lineberger [unclineberger.org]

- 14. researchgate.net [researchgate.net]

L3MBTL3: A Technical Guide to its Core Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

L3MBTL3 (Lethal (3) malignant brain tumor-like protein 3) is a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors.[1] These proteins are characterized by the presence of MBT domains, which recognize and bind to mono- and dimethylated lysine residues on histone tails.[2] L3MBTL3 plays a crucial role in gene regulation through two primary downstream signaling pathways: the Notch signaling pathway and the CRL4-DCAF5 E3 ubiquitin ligase pathway, which mediates methylation-dependent protein degradation.[3][4] This technical guide provides an in-depth overview of these pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

L3MBTL3 in the Notch Signaling Pathway

L3MBTL3 acts as a negative regulator of Notch target genes.[1][3] In the absence of a Notch signal, the transcription factor RBPJ (also known as CSL) recruits corepressors to Notch target gene promoters, leading to transcriptional repression. L3MBTL3 is a key component of this corepressor complex.[5]

Mechanism of Action

L3MBTL3 physically and functionally interacts with RBPJ. This interaction is crucial for the recruitment of the histone demethylase KDM1A (also known as LSD1) to Notch-responsive elements.[5] KDM1A then removes activating histone marks, specifically H3K4me2, from the promoters of Notch target genes, resulting in their transcriptional repression.[5] Upon activation of the Notch pathway, the Notch Intracellular Domain (NICD) translocates to the nucleus and displaces the L3MBTL3/KDM1A complex from RBPJ, leading to the activation of Notch target gene expression.[5]

Quantitative Data

| Interaction/Effect | Method | Quantitative Value | Reference |

| Binding Affinity of L3MBTL3 (31-70) to RBPJ | Isothermal Titration Calorimetry (ITC) | Kd = 0.45 µM | [1] |

| Binding Affinity of L3MBTL3 (1-197) to RBPJ | Isothermal Titration Calorimetry (ITC) | Kd = 1.5 µM | [6] |

| Repression of Notch Target Genes by L3MBTL3 | Gene Expression Analysis (Western Blot) | Upregulation of HES1, HES4, HEY1, and HEY2 upon L3MBTL3 knockout. Downregulation of HES1 (86%) and HEY2 (52%) upon L3MBTL3 overexpression. | [1] |

| KDM1A Occupancy at Notch Target Genes | ChIP-qPCR | L3MBTL3-dependent recruitment of KDM1A to the proximal Notch-responsive elements of target genes. | [2] |

Signaling Pathway Diagram

Caption: L3MBTL3 represses Notch target genes by recruiting KDM1A to RBPJ.

L3MBTL3 in the CRL4-DCAF5 Ubiquitination Pathway

L3MBTL3 acts as an adapter protein that recruits the CRL4-DCAF5 E3 ubiquitin ligase complex to specific methylated non-histone protein substrates, targeting them for proteasomal degradation.[3][7] This pathway plays a critical role in various cellular processes, including the regulation of transcription factors and cell cycle control.

Mechanism of Action

L3MBTL3 utilizes its MBT domains to recognize and bind mono- or dimethylated lysine residues on target proteins.[8] Through a distinct region between its second zinc finger and SAM domain, L3MBTL3 interacts with DCAF5, a substrate receptor for the CUL4-based E3 ubiquitin ligase complex.[9] This interaction brings the E3 ligase machinery into proximity with the methylated substrate, leading to its polyubiquitination and subsequent degradation by the proteasome.

Known Substrates and Their Regulation

Several key proteins have been identified as substrates for L3MBTL3-mediated degradation:

-

DNMT1 (DNA methyltransferase 1): L3MBTL3 binds to methylated K142 of DNMT1, leading to its degradation. This process is crucial for regulating DNA methylation patterns.[7]

-

E2F1 (E2F transcription factor 1): The methylation-dependent degradation of E2F1, a key regulator of the cell cycle, is also controlled by the L3MBTL3-CRL4-DCAF5 pathway.[7]

-

SOX2 (SRY-box transcription factor 2): L3MBTL3 recognizes methylated SOX2, a master regulator of pluripotency, and targets it for degradation.[10]

-

HIF-1α (Hypoxia-inducible factor 1-alpha): Under hypoxic conditions, L3MBTL3 is transcriptionally upregulated by HIF-1α and, in a negative feedback loop, promotes the ubiquitination and degradation of HIF-1α.[6]

Signaling Pathway Diagram

Caption: L3MBTL3 targets methylated proteins for ubiquitination and degradation.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) for L3MBTL3 Occupancy

This protocol is adapted from methodologies used to study L3MBTL3's role in Notch signaling.[2]

1. Cell Cross-linking and Lysis:

-

Grow U87-MG cells to ~80-90% confluency.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with 0.125 M glycine for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

Scrape cells and lyse them in a buffer containing protease inhibitors.

2. Chromatin Shearing:

-

Sonicate the cell lysate to shear chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be empirically determined.

3. Immunoprecipitation:

-

Pre-clear the chromatin with Protein A/G agarose beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an anti-L3MBTL3 antibody (e.g., from Bethyl Laboratories, A302-869A) or a control IgG.

-

Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.

4. Washes and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads with an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

5. Reverse Cross-linking and DNA Purification:

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a PCR purification kit.

6. qPCR Analysis:

-

Perform quantitative PCR using primers specific for the promoter regions of Notch target genes (e.g., HES1, HEY1) and a negative control region.

Co-Immunoprecipitation (Co-IP) for L3MBTL3 Protein Interactions

This protocol is a general guideline for studying L3MBTL3 interactions with proteins like RBPJ or DCAF5.[11][12]

1. Cell Lysis:

-

Lyse cells (e.g., HEK293T transfected with tagged proteins) in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

2. Immunoprecipitation:

-

Incubate the cell lysate with an antibody against the protein of interest (e.g., anti-Flag for Flag-tagged L3MBTL3) or a control IgG for 2-4 hours or overnight at 4°C.

-

Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

3. Washes:

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Western Blot Analysis:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against the expected interacting partners (e.g., anti-RBPJ or anti-HA for HA-tagged DCAF5).

Luciferase Reporter Assay for Transcriptional Repression

This protocol can be used to quantify the repressive effect of L3MBTL3 on Notch target gene promoters.[4][13]

1. Plasmid Constructs:

-

A reporter plasmid containing the firefly luciferase gene under the control of a promoter with RBPJ binding sites (e.g., a multimerized CSL responsive element).

-

An expression plasmid for L3MBTL3.

-

A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Cell Transfection:

-

Co-transfect HEK293T cells with the reporter plasmid, the L3MBTL3 expression plasmid (or an empty vector control), and the Renilla luciferase plasmid using a suitable transfection reagent.

3. Cell Lysis and Luciferase Assay:

-

After 24-48 hours, lyse the cells using a passive lysis buffer.

-

Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Compare the normalized luciferase activity in cells overexpressing L3MBTL3 to the empty vector control to determine the extent of transcriptional repression.

Conclusion

L3MBTL3 is a multifaceted protein that plays a critical role in gene regulation through its involvement in both transcriptional repression via the Notch signaling pathway and post-translational control via the CRL4-DCAF5 ubiquitination pathway. Understanding the intricate molecular mechanisms of these downstream signaling pathways is essential for researchers in both basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the functions of L3MBTL3 and its potential as a therapeutic target in various diseases, including cancer.

References

- 1. embopress.org [embopress.org]

- 2. RBPJ/CBF1 interacts with L3MBTL3/MBT1 to promote repression of Notch signaling via histone demethylase KDM1A/LSD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-L3MBTL3 Antibody (A10103) | Antibodies.com [antibodies.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Anti-L3MBTL3 Human Protein Atlas Antibody [atlasantibodies.com]

- 6. biorxiv.org [biorxiv.org]

- 7. chinbullbotany.com [chinbullbotany.com]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 9. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 10. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ulab360.com [ulab360.com]

- 12. H3K4me2/3 modulate the stability of RNA polymerase II pausing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of UNC0379 on Histone Methylation

An important introductory note: This document focuses on the compound UNC0379 , a selective inhibitor of the histone methyltransferase SETD8. Initial searches for "UNC1021" and its effect on histone methylation suggest a possible confusion with UNC0379, which is a well-characterized molecule with the intended biological activity. This compound is reported as a selective inhibitor for L3MBTL3, a methyl-lysine binding protein, and is not directly implicated in histone methylation. Therefore, this guide will provide a comprehensive overview of UNC0379's effects on histone methylation.

Core Executive Summary

UNC0379 is a potent and selective small molecule inhibitor of SETD8 (also known as KMT5A), the sole enzyme responsible for monomethylating histone H4 at lysine 20 (H4K20me1).[1][2] By competitively inhibiting the binding of the peptide substrate, UNC0379 effectively reduces cellular levels of H4K20me1, a critical epigenetic mark involved in DNA replication, DNA damage response, and cell cycle progression.[2][3] Inhibition of SETD8 by UNC0379 leads to cell cycle arrest, induction of apoptosis, and has shown anti-proliferative effects in various cancer cell lines.[3][4][5] Its mechanism of action involves the disruption of normal cell cycle progression and the activation of DNA damage checkpoints, often involving the p53 signaling pathway.[3][6][7] This technical guide provides a detailed overview of the biochemical and cellular effects of UNC0379, including quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and a visualization of its mechanism of action and downstream signaling pathways.

Quantitative Data Presentation

The inhibitory activity and selectivity of UNC0379 have been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of UNC0379

| Target | Assay Type | IC50 (μM) | Kd (μM) | Notes |

| SETD8 | Radioactive Methyl Transfer | 7.3 | - | Measures the transfer of a tritiated methyl group from SAM to a peptide substrate.[2][8] |

| SETD8 | Microfluidic Capillary Electrophoresis | 9.0 | - | Monitors the decrease in methylation of a labeled peptide.[8] |

| SETD8 | Isothermal Titration Calorimetry (ITC) | - | 18.3 | Measures the binding affinity of UNC0379 to SETD8.[4] |

Table 2: Selectivity Profile of UNC0379 against other Methyltransferases

| Methyltransferase | IC50 (μM) |

| G9a | > 100 |

| GLP | > 100 |

| PRC2 | > 50 |

| 12 other methyltransferases | > 100 |

Data from reference[1][2]. UNC0379 demonstrates high selectivity for SETD8 over a panel of 15 other methyltransferases.

Table 3: Cellular Activity of UNC0379 in Cancer Cell Lines

| Cell Line | Cancer Type | Cellular Effect | IC50 (μM) |

| High-Grade Serous Ovarian Cancer (HGSOC) cell lines | Ovarian Cancer | Inhibition of proliferation | 0.39 - 3.20 |

| Human Myeloma Cell Lines (HMCLs) | Multiple Myeloma | Growth inhibition | 1.25 - 6.3 |

| Endometrial Cancer cell lines | Endometrial Cancer | Suppression of proliferation | 0.576 - 2.54 |

Data from references[4][5][7].

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of UNC0379 are provided below.

Biochemical SETD8 Inhibition Assay (Radioactive Methyl Transfer)

This assay quantifies the enzymatic activity of SETD8 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H4 peptide substrate.

Materials:

-

Recombinant human SETD8 enzyme

-

Histone H4 peptide (e.g., H4 peptide 1-24)

-

[³H]-SAM (S-adenosyl-L-[methyl-³H]-methionine)

-

UNC0379 (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

-

Scintillation cocktail and plates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of UNC0379 in DMSO and then dilute in assay buffer to the final desired concentrations.

-

In a microplate, add the diluted UNC0379, recombinant SETD8 enzyme, and the H4 peptide substrate.

-

Incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the methyltransferase reaction by adding [³H]-SAM.

-

Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction by adding an equal volume of a stop solution (e.g., 20% trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [³H]-SAM.

-

Add scintillation cocktail to the wells and measure the radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Histone Methylation Analysis by Western Blot

This method is used to assess the effect of UNC0379 on the levels of H4K20 monomethylation in cultured cells.

Materials:

-

Cell culture reagents

-

UNC0379

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H4K20me1, anti-total Histone H4 (or other loading control like actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of UNC0379 or DMSO (vehicle control) for a specified duration (e.g., 24-72 hours).

-

Harvest the cells and lyse them using a suitable lysis buffer.

-

Quantify the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against H4K20me1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Histone H4 as a loading control to normalize the H4K20me1 signal.[9]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to measure the effect of UNC0379 on cell viability and proliferation.

Materials:

-

Cell culture reagents

-

UNC0379

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of UNC0379 or DMSO control.

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control cells and plot the results to determine the IC50 for cell proliferation inhibition.[3]

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the mechanism of action of UNC0379 and its impact on cellular signaling pathways.

Caption: Mechanism of UNC0379 as a substrate-competitive inhibitor of SETD8.

Caption: Experimental workflow for characterizing the effects of UNC0379.

Caption: Signaling pathways affected by UNC0379-mediated SETD8 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]